1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Catalog No.
S2703668
CAS No.
890605-24-0
M.F
C25H27FN2O3
M. Wt
422.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyp...

CAS Number

890605-24-0

Product Name

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Molecular Formula

C25H27FN2O3

Molecular Weight

422.5

InChI

InChI=1S/C25H27FN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2

InChI Key

VEMZPYVDXKDNQZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)F

solubility

not available

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a fluorophenyl group and a phenoxyphenoxy moiety. The molecular formula of this compound is C22H26F N2O3, and it has a molecular weight of 382.46 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its biological activity.

There is no known mechanism of action for this specific compound. However, the presence of the fluorophenylpiperazine ring suggests a potential interaction with receptors in the central nervous system, similar to other molecules with this group [].

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Typical for piperazine derivatives, including nucleophilic substitutions, electrophilic aromatic substitutions, and potential deprotonation reactions due to the presence of hydroxyl groups. The hydroxyl group on the propanol side chain can also engage in hydrogen bonding, influencing solubility and reactivity.

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol exhibits potential biological activities, particularly as an inhibitor of certain enzymes like tyrosinase, which is involved in melanin production. Compounds with similar structures have been noted for their ability to inhibit tyrosinase, making them candidates for treating hyperpigmentation disorders . Additionally, piperazine derivatives are often investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities.

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring: This may involve cyclization reactions starting from appropriate amino precursors.
  • Substitution Reactions: The introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Phenoxy Group Attachment: The phenoxyphenoxy moiety can be introduced via etherification or coupling reactions using phenolic compounds.
  • Final Hydroxylation: The last step may involve hydroxylation at the propanol position to yield the final product.

These steps often require careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in medicinal chemistry, particularly in developing treatments for skin disorders related to pigmentation. Its structural features suggest it could also be explored for central nervous system disorders due to the piperazine component, which is common in many psychoactive drugs.

Interaction studies for 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol would typically focus on its binding affinity to target enzymes like tyrosinase and other receptors in the central nervous system. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies can provide insights into its interaction mechanisms and efficacy as an inhibitor.

Several compounds share structural similarities with 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol:

Compound NameStructureUnique Features
4-(4-Fluorobenzyl)piperazineC12H14FNKnown for tyrosinase inhibition
1-[4-(4-Fluorophenyl)-phenylmethyl]piperazineC19H20F NExhibits neuropharmacological effects
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-oneC18H21FN2OPotential antidepressant activity

Uniqueness

The uniqueness of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol lies in its dual functionality derived from both the piperazine and phenoxy groups, which may enhance its pharmacological profile compared to other similar compounds. Its specific structural modifications could lead to improved efficacy and selectivity in biological applications.

This compound represents an interesting candidate for further research in both therapeutic applications and chemical synthesis methodologies.

XLogP3

4.5

Dates

Last modified: 08-16-2023

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